Azapropazone

Catalog No.
S520004
CAS No.
13539-59-8
M.F
C16H20N4O2
M. Wt
300.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azapropazone

CAS Number

13539-59-8

Product Name

Azapropazone

IUPAC Name

5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

InChI

InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3

InChI Key

MPHPHYZQRGLTBO-UHFFFAOYSA-N

SMILES

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C

Solubility

Soluble in DMSO

Synonyms

5-(Dimethylamino)-9-methyl-2-propyl-1H-pyrazolo(1,2-a)(1,2,4)benzotriazine-1,3(2H)-dione, Apazone, Apazone Dihydrate, Azapropazone, Dihydrate, Apazone, Prolixan, Rheumox, Tolyprin

Canonical SMILES

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C

Description

The exact mass of the compound Azapropazone is 300.1586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102824. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines. It belongs to the ontological category of benzotriazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Azapropazone is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the class of aminotriazines. It is characterized by its chemical formula C16H20N4O2C_{16}H_{20}N_{4}O_{2} and is known for its analgesic and anti-inflammatory properties. The compound is also recognized for its unique amphiprotic nature, which allows it to exhibit both acidic and basic characteristics in physiological conditions . Azapropazone was previously marketed under the trade name Rheumox and has been utilized primarily in the treatment of conditions like arthritis and gout due to its ability to inhibit cyclooxygenase enzymes, specifically COX-1 and COX-2 .

Typical of NSAIDs. Its primary mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins—molecules responsible for inflammation and pain sensation. The inhibition leads to decreased levels of these inflammatory mediators, thereby providing relief from pain and inflammation .

Additionally, azapropazone can participate in reactions that involve ionization due to its amphiprotic nature, allowing it to interact with other compounds in biological systems more effectively than traditional acidic NSAIDs .

The synthesis of azapropazone involves multiple steps typical for complex organic compounds. While detailed proprietary methods may exist, general synthetic routes include:

  • Formation of the Triazine Ring: Starting from simpler triazine precursors, the triazine structure is constructed through condensation reactions.
  • Introduction of Functional Groups: Dimethylamino groups and propylmalonyl moieties are introduced via nucleophilic substitution or acylation reactions.
  • Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity level.

These methods ensure that azapropazone retains its unique structural characteristics essential for its biological activity .

Azapropazone is primarily used in clinical settings for:

  • Pain Relief: Effective in managing pain associated with inflammatory conditions such as arthritis.
  • Anti-inflammatory Treatment: Reduces inflammation in various musculoskeletal disorders.
  • Gout Management: Helps lower uric acid levels in patients suffering from gout due to its uricosuric properties .

Despite its efficacy, azapropazone has been withdrawn from several markets due to safety concerns associated with long-term use .

Azapropazone exhibits several notable interactions with other drugs:

  • Increased Serum Levels: It may decrease the excretion rate of other medications like Abacavir, potentially leading to elevated serum concentrations .
  • Gastrointestinal Effects: As an NSAID, it can exacerbate gastrointestinal issues when used concurrently with other drugs affecting gastric mucosa.
  • Electrolyte Imbalance: Azapropazone may influence levels of potassium and sodium in the body, necessitating caution when used alongside diuretics or other medications that affect electrolyte balance .

Azapropazone shares structural similarities with several other NSAIDs but possesses unique characteristics due to its amphiprotic nature. Here are some comparable compounds:

Compound NameClassUnique Features
PhenylbutazonePyrazoloneStronger anti-inflammatory effects; higher toxicity
IndomethacinIndole derivativeMore potent COX inhibitor; higher gastrointestinal risk
PiroxicamOxicamLong half-life; similar anti-inflammatory properties
Niflumic AcidAminophenolAmphiprotic like azapropazone; different action profile

Azapropazone's unique amphiprotic behavior allows it to be better tolerated by the gastric mucosa compared to traditional acidic NSAIDs, making it a subject of interest for further research into safer anti-inflammatory therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

300.15862589 g/mol

Monoisotopic Mass

300.15862589 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

247.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K2VOT966ZI

Related CAS

22304-30-9 (di-hydrate)

MeSH Pharmacological Classification

Uricosuric Agents

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX04 - Azapropazone

Other CAS

13539-59-8

Wikipedia

Azapropazone

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Lötsch J, Mohammadian P, Hummel T, Florin S, Brune K, Geisslinger G, Kobal G. Effects of azapropazone on pain-related brain activity in human subjects. Br J Clin Pharmacol. 1995 Dec;40(6):545-52. PubMed PMID: 8703660; PubMed Central PMCID: PMC1365209.
2: Gutgesell C, Fuchs T. Azapropazone in aspirin intolerance. Allergy. 1999 Aug;54(8):897-8. PubMed PMID: 10485401.
3: Pallapies D, Peskar BA, Brune K, Geisslinger G. Effects on platelet functions and pharmacokinetics of azapropazone and ketorolac tromethamine given as single parenteral doses. Br J Clin Pharmacol. 1994 Apr;37(4):335-9. PubMed PMID: 8018454; PubMed Central PMCID: PMC1364733.
4: Moral F, Hamuryudan V, Yurdakul S, Yazici H. Inefficacy of azapropazone in the acute arthritis of Behçet's syndrome: a randomized, double blind, placebo controlled study. Clin Exp Rheumatol. 1995 Jul-Aug;13(4):493-5. PubMed PMID: 7586783.
5: Pini LA, Sandrini M, Vitale G. Lack of activity of azapropazone in the hot-plate test and in 5-HT1A and 5-HT2 receptor subtypes in rat brain membranes. Drugs Exp Clin Res. 1995;21(5):181-6. PubMed PMID: 8846748.
6: Knabb RM, Rasbach DE, Leamy AW, Fernando DP, Mackin WM, Boswell GA, Timmermans PB, Thoolen MJ. Persistent cardioprotection by azapropazone in a canine model of coronary artery thrombosis and thrombolysis. J Cardiovasc Pharmacol. 1991 Mar;17(3):390-6. PubMed PMID: 1711599.
7: Smart JM, Caslake C, Gunn I. Positive interference by azapropazone (Rheumox) in the measurement of total thyroxine using the Ciba-Corning ACS:180 immunoassay analyser. Ann Clin Biochem. 1995 Jul;32 ( Pt 4):424-5. PubMed PMID: 7486806.
8: Mousa SA, Brown R, Chan Y, Hsieh J, Smith RD. Evaluation of the effect of azapropazone on neutrophil migration in anaesthetized swine using a multichamber blister suction technique. Br J Pharmacol. 1990 Feb;99(2):233-6. PubMed PMID: 2158370; PubMed Central PMCID: PMC1917381.
9: Faust-Tinnefeldt G, Geissler HE, Mutschler E. [Azapropazone plasma levels under simultaneous treatment with an antacid or laxative]. Arzneimittelforschung. 1977;27(12):2411-4. German. PubMed PMID: 580058.
10: Ritch AE, Perera WN, Jones CJ. Pharmacokinetics of azapropazone in the elderly. Br J Clin Pharmacol. 1982 Jul;14(1):116-9. PubMed PMID: 7104163; PubMed Central PMCID: PMC1427585.
11: Sadowska-Wroblewska M, Garwolinska H, Filipovicz-Sosnowska A. [Azapropazone versus indomethacin in a double blind test with patients with ankylosing spondylitis]. Z Rheumatol. 1980 Nov-Dec;39(11-12):406-11. German. PubMed PMID: 7282105.
12: Williamson PJ, Ene MD, Roberts CJ. A study of the potential interactions between azapropazone and frusemide in man. Br J Clin Pharmacol. 1984 Oct;18(4):619-23. PubMed PMID: 6487503; PubMed Central PMCID: PMC1463633.
13: Higgens CS, Scott JT. The uricosuric action of azapropazone: dose-response and comparison with probenecid. Br J Clin Pharmacol. 1984 Sep;18(3):439-43. PubMed PMID: 6487482; PubMed Central PMCID: PMC1463654.
14: Faust-Tinnefeldt G, Gilfrich HJ. [Kinetics of digitoxin during antirheumatic therapy with azapropazone (author's transl)]. Arzneimittelforschung. 1977;27(10):2009-11. German. PubMed PMID: 579114.
15: Lassus A. A comparative pilot study of azapropazone and indomethacin in the treatment of psoriatic arthritis and Reiter's disease. Curr Med Res Opin. 1976;4(1):65-9. PubMed PMID: 770082.
16: Fraser RC, Davis RH, Walker FS. Comparative trial of azapropazone and indomethacin plus allopurinol in acute gout and hyperuricaemia. J R Coll Gen Pract. 1987 Sep;37(302):409-11. PubMed PMID: 3330140; PubMed Central PMCID: PMC1711162.
17: Thomas AL, Majoos FL, Nuki G. Preliminary studies with azapropazone in gout and hyperuricaemia. Eur J Rheumatol Inflamm. 1983;6(2):149-54. PubMed PMID: 6673978.
18: Thune S. A comparative study of azapropazone and indomethacin in the treatment of rheumatoid arthritis. Curr Med Res Opin. 1976;4(1):70-5. PubMed PMID: 770083.
19: Jähnchen E, Blanck KJ, Breuing KH, Gilfrich HJ, Meinertz T, Trenk D. Plasma protein binding of azapropazone in patients with kidney and liver disease. Br J Clin Pharmacol. 1981 Apr;11(4):361-7. PubMed PMID: 7259929; PubMed Central PMCID: PMC1401678.
20: Kim HS, Austin J, Hage DS. Screening major binding sites on human serum albumin by affinity capillary electrophoresis. Methods Mol Biol. 2004;276:169-87. PubMed PMID: 15163858.

Explore Compound Types